molecular formula C18H29BrN4S2 B12576561 Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl- CAS No. 193606-88-1

Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-

Cat. No.: B12576561
CAS No.: 193606-88-1
M. Wt: 445.5 g/mol
InChI Key: MQJRCXFWNBDRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. This particular compound features a unique structure with a brominated phenylene core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- typically involves the condensation of 5-bromo-1,3-phenylenediamine with butyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The bromine atom and thiourea groups play crucial roles in these interactions, stabilizing transition states and facilitating chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.

    1,1′-(1,4-phenylene)bis(thiourea): Used in the synthesis of covalent organic frameworks.

    1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea): Another variant used in material science.

Uniqueness

Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- is unique due to its brominated phenylene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

CAS No.

193606-88-1

Molecular Formula

C18H29BrN4S2

Molecular Weight

445.5 g/mol

IUPAC Name

1-[[3-bromo-5-[(butylcarbamothioylamino)methyl]phenyl]methyl]-3-butylthiourea

InChI

InChI=1S/C18H29BrN4S2/c1-3-5-7-20-17(24)22-12-14-9-15(11-16(19)10-14)13-23-18(25)21-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,20,22,24)(H2,21,23,25)

InChI Key

MQJRCXFWNBDRRS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NCC1=CC(=CC(=C1)Br)CNC(=S)NCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.